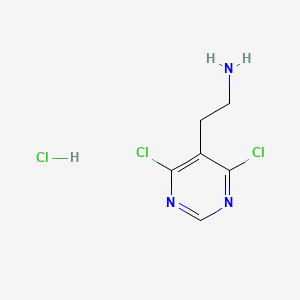![molecular formula C12H12N4O3 B11783407 10-(2-Hydroxyethyl)-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B11783407.png)
10-(2-Hydroxyethyl)-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2-Hydroxyethyl)-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione is a compound belonging to the pteridine family, which are bicyclic heterocyclic systems with two nitrogen atoms at positions 1 and 4 in ring A, and two nitrogen atoms at positions 1 and 3 in ring B . Pteridines are known for their diverse biological roles and are found in various biological pigments and enzyme cofactors .
Preparation Methods
The synthesis of 10-(2-Hydroxyethyl)-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione typically involves the reaction of 4,5-diaminopyrimidine with glyoxal . This reaction is carried out under controlled conditions to ensure the formation of the desired pteridine structure. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
10-(2-Hydroxyethyl)-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it plays a role in the study of enzyme cofactors and biological pigments . Additionally, it is used in the industry for the production of various chemical products .
Mechanism of Action
The mechanism of action of 10-(2-Hydroxyethyl)-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in folate biosynthesis and pteridine metabolism . This inhibition can lead to various biological effects, including the disruption of cellular processes and the inhibition of pathogen growth .
Comparison with Similar Compounds
10-(2-Hydroxyethyl)-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione can be compared with other similar compounds such as tetrahydrobiopterin and dihydrobiopterin . These compounds share a similar pteridine structure but differ in their specific substituents and biological roles. The uniqueness of this compound lies in its specific hydroxyethyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H12N4O3 |
|---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
10-(2-hydroxyethyl)-1,5-dihydrobenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H12N4O3/c17-6-5-16-8-4-2-1-3-7(8)13-9-10(16)14-12(19)15-11(9)18/h1-4,13,17H,5-6H2,(H2,14,15,18,19) |
InChI Key |
RLTHSBXAKRXTMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(N2CCO)NC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


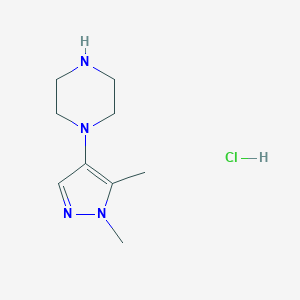
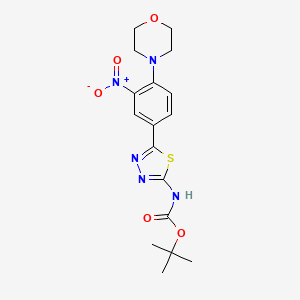
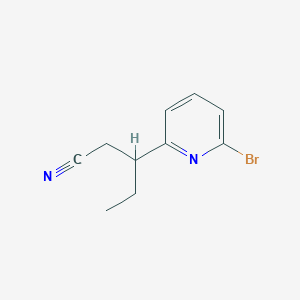
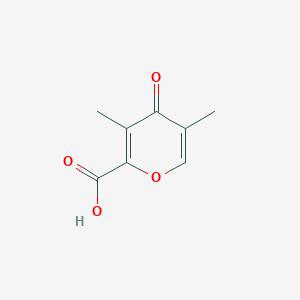
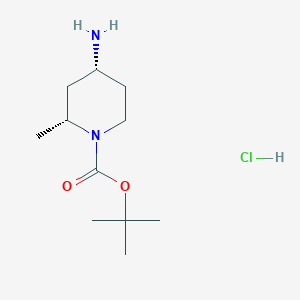


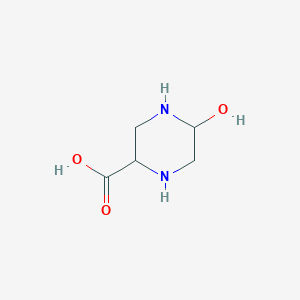
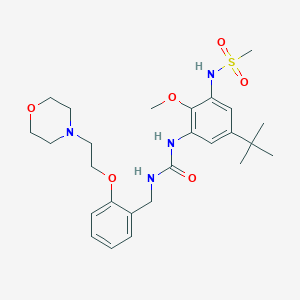
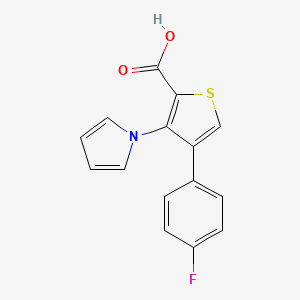
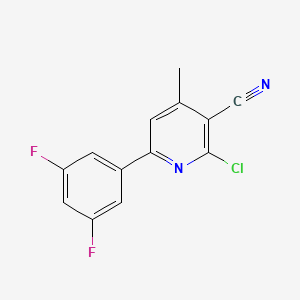
![4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B11783395.png)
![4-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylsulfonyl)-1H-pyrazole](/img/structure/B11783397.png)
